

Molar extinction coefficient of Rhodamine 101 inner salt

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Compound of Interest

Compound Name: Rhodamine 101 inner salt

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An In-depth Technical Guide to the Molar Extinction Coefficient of **Rhodamine 101 Inner Salt**

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 101 inner salt is a highly stable and bright fluorescent dye widely utilized in various biological and biotechnological applications.^{[1][2][3][4]} Its utility extends to fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA.^{[1][2][5]} A critical parameter for the quantitative use of **Rhodamine 101 inner salt** is its molar extinction coefficient (ϵ), which relates the absorbance of a solution to its concentration. This guide provides a comprehensive overview of the molar extinction coefficient of **Rhodamine 101 inner salt**, including its values in different solvents and a detailed experimental protocol for its determination.

Photophysical Properties of Rhodamine 101 Inner Salt

The photophysical properties of **Rhodamine 101 inner salt**, particularly its molar extinction coefficient, are influenced by the solvent environment. The following table summarizes key quantitative data for this fluorophore in commonly used solvents.

Property	Value	Solvent	Wavelength (nm)	Reference
Molar Extinction Coefficient (ϵ)	105,000 L mol ⁻¹ cm ⁻¹	Methanol	567	[6]
Molar Extinction Coefficient (ϵ)	95,000 L mol ⁻¹ cm ⁻¹	Ethanol	565	[7]
Absorption Maximum (λ_{max})	567 nm	Methanol	-	[6][8]
Absorption Maximum (λ_{max})	565 nm	Ethanol	-	[7]
Emission Maximum (λ_{em})	588 nm	Methanol	-	[6]
Emission Maximum (λ_{em})	589 nm	Methanol	-	
Emission Maximum (λ_{em})	595 nm	-	-	[1][2][3]
Quantum Yield (Φ)	0.98	Ethanol	-	[7]

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it. The following protocol outlines the steps for determining the molar extinction coefficient of **Rhodamine 101 inner salt** using UV-Vis spectrophotometry.

Materials and Equipment:

- **Rhodamine 101 inner salt** (high purity)
- Spectrophotometric grade solvent (e.g., methanol or ethanol)

- Analytical balance
- Volumetric flasks (various sizes)
- Micropipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

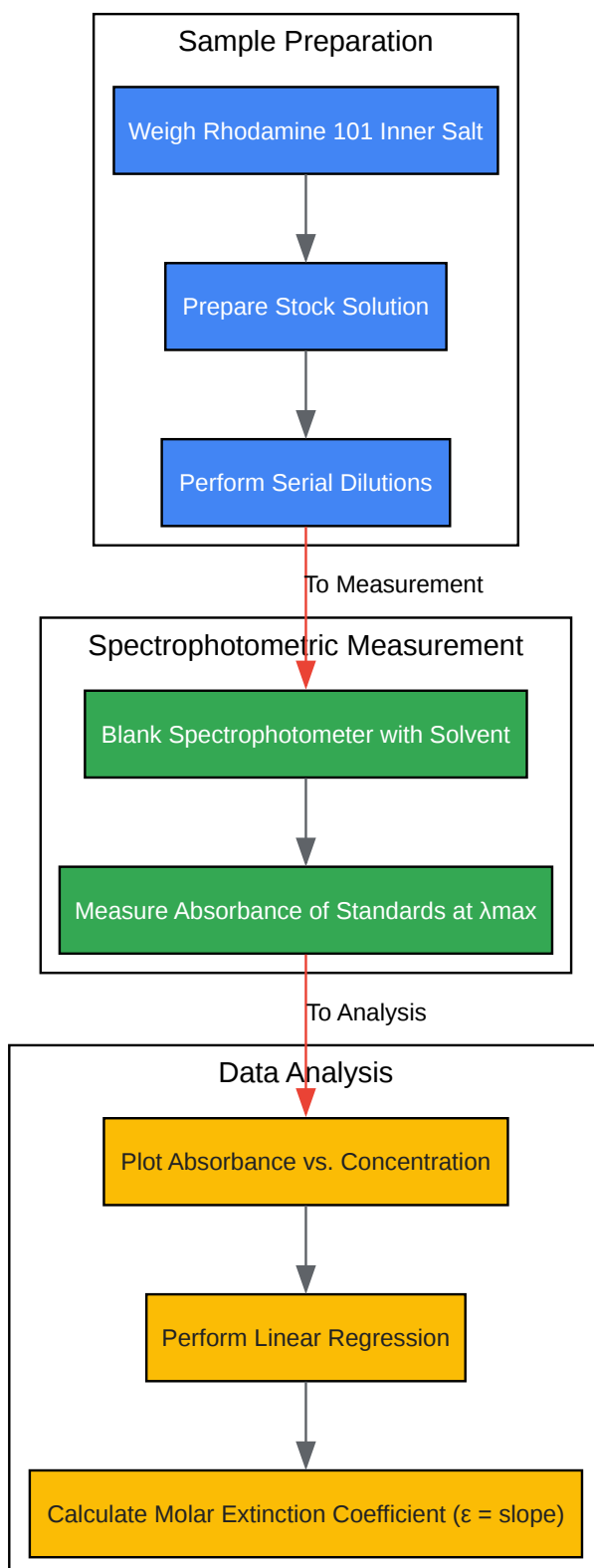
Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a precise amount of **Rhodamine 101 inner salt** using an analytical balance.
 - Dissolve the weighed dye in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is completely dissolved.
- Preparation of Standard Dilutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. It is recommended to prepare at least five different concentrations.
- Spectrophotometric Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.
 - Set the spectrophotometer to measure the absorbance spectrum over a relevant wavelength range (e.g., 400-700 nm).
 - Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance spectrum of each standard solution to determine the wavelength of maximum absorbance (λ_{max}).

- Set the spectrophotometer to the determined λ_{max} and measure the absorbance of each standard solution.
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} (y-axis) versus the concentration of the standard solutions (x-axis).
 - Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar extinction coefficient, b is the path length, and c is the concentration).
 - The molar extinction coefficient (ϵ) is calculated from the slope of the linear regression line. Since the path length (b) of the cuvette is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the molar extinction coefficient of **Rhodamine 101 inner salt**.



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Caption: Workflow for Molar Extinction Coefficient Determination.

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